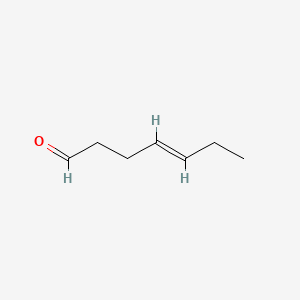
4-Heptenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptenal is an organic compound with the molecular formula C7H12O and a molecular weight of 112.1696 g/mol . It is an unsaturated aldehyde, characterized by the presence of a double bond between the fourth and fifth carbon atoms in its seven-carbon chain. This compound exists in two stereoisomeric forms: (E)-4-Heptenal and (Z)-4-Heptenal . It is commonly found in various natural products and is known for its distinctive aroma, often described as fatty, green, or vegetable-like .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Heptenal can be synthesized through several methods. One common approach involves the oxidation of heptanal using mild oxidizing agents. Another method includes the hydroformylation of hexene , followed by selective oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes . For instance, the hydroformylation of 1-hexene in the presence of a rhodium catalyst can yield this compound. This process involves the addition of a formyl group to the hexene, followed by oxidation to form the aldehyde .
Análisis De Reacciones Químicas
Types of Reactions: 4-Heptenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to heptanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptanol using reducing agents such as sodium borohydride.
Addition Reactions: The double bond in this compound allows for addition reactions, such as hydrogenation to form heptanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Hydrogenation: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Heptanoic acid: from oxidation.
Heptanol: from reduction.
Heptanal: from hydrogenation.
Aplicaciones Científicas De Investigación
4-Heptenal has a wide range of applications in scientific research:
Mecanismo De Acción
4-Heptenal exerts its effects primarily through its interaction with olfactory receptors , eliciting specific aroma perceptions . At the molecular level, it can participate in reactive oxygen species (ROS) generation and lipid peroxidation , impacting cellular processes and signaling pathways . Its aldehyde group allows it to form Schiff bases with amines, which can further influence biological activities .
Comparación Con Compuestos Similares
Heptanal: A saturated aldehyde with a similar carbon chain but lacks the double bond.
Hexenal: An unsaturated aldehyde with a six-carbon chain.
Nonenal: An unsaturated aldehyde with a nine-carbon chain.
Comparison: 4-Heptenal is unique due to its double bond at the fourth position, which imparts distinct chemical reactivity and aroma characteristics. Unlike heptanal, which is fully saturated, this compound can participate in addition reactions due to its unsaturation. Compared to hexenal and nonenal, this compound has a different chain length, influencing its volatility and olfactory properties .
Propiedades
Número CAS |
929-22-6 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(E)-hept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |
Clave InChI |
VVGOCOMZRGWHPI-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCC=O |
SMILES canónico |
CCC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















